molecular formula C8H5N5O B12350275 Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)

Cat. No.: B12350275
M. Wt: 187.16 g/mol
InChI Key: IZDKQLMSLIULMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (C₈H₅N₅O, MW 187.16) is a fused heterocyclic compound featuring a tetrazole ring annulated with a quinoxalinone scaffold. It is synthesized via hydrolysis of 4-chlorotetrazolo[1,5-a]quinoxaline using potassium hydroxide in DMSO/water, followed by acidification to yield the final product with 97% purity . The compound’s structural uniqueness lies in its electron-deficient tetrazole moiety, which enhances reactivity in further functionalization, such as Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to generate triazole hybrids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

9aH-tetrazolo[1,5-a]quinoxalin-4-one

InChI

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4,6H

InChI Key

IZDKQLMSLIULMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C3=NN=NN23)C=C1

Origin of Product

United States

Preparation Methods

Halogen Substitution and Azide Cyclization

The most widely adopted method involves the nucleophilic substitution of halogenated quinoxalines with sodium azide. For example, 2-chloroquinoxaline derivatives react with NaN₃ in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding tetrazolo[1,5-a]quinoxalin-4(5H)-one through a [3+2] cycloaddition mechanism. Substituents on the quinoxaline ring significantly influence reaction kinetics; electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reactivity by polarizing the C-Cl bond.

Representative Procedure :

  • Substrate : 2-Chloro-3-methylquinoxaline (10 mmol)
  • Reagents : NaN₃ (15 mmol), DMF (20 mL)
  • Conditions : 90°C, 18 hours
  • Yield : 78%

Thermolysis of Geminal Diazides

Microwave-Assisted Ring Closure

Geminal diazides, such as 3,3-diazidooxindoles, undergo thermal rearrangement under microwave irradiation. Heating in o-xylene at 140°C for 2 hours induces nitrogen extrusion and tetrazole ring formation. This method is highly efficient for electron-deficient substrates, achieving near-quantitative yields (97%) for unsubstituted tetrazolo[1,5-a]quinoxalin-4(5H)-one.

Optimized Conditions :

Parameter Value
Solvent o-Xylene
Temperature 140°C
Time 2 hours (microwave)
Catalyst None
Yield (9a) 97%

Solid-State Thermolysis

Alternative protocols utilize solvent-free conditions at 160–180°C, though yields are lower (45–60%) due to side reactions like dimerization. This method is preferable for thermally stable substrates bearing alkyl or aryl groups.

Multi-Step Synthesis from o-Phenylenediamine

Quinoxalinone Intermediate Formation

Condensation of o-phenylenediamine with ethyl 2-oxoacetate in tetrahydrofuran (THF) at 75°C produces 1H-quinoxalin-2-one, which is subsequently chlorinated using POCl₃ or SOCl₂. The chlorinated intermediate reacts with sodium azide to form the tetrazole ring:

$$
\text{Quinoxalinone} \xrightarrow{\text{POCl}3} \text{Chloroquinoxaline} \xrightarrow{\text{NaN}3} \text{Tetrazolo[1,5-a]quinoxalin-4(5H)-one}
$$

Key Data :

  • Chlorination Efficiency : >90% conversion
  • Cyclization Yield : 81% for 4-methoxy derivatives

Functional Group Compatibility

This route accommodates diverse substituents (e.g., -OCH₃, -CF₃, -SiMe₂tBu) without requiring protecting groups. For instance, 8-((tert-butyldimethylsilyl)oxy)tetrazolo[1,5-a]quinoxalin-4(5H)-one is synthesized in 76% yield via sequential silylation and diazidation.

Transition Metal-Catalyzed Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Tetrazolo[1,5-a]quinoxalin-4(5H)-one serves as a precursor for triazole hybrids via CuAAC. Using (CuOTf)₂·C₆H₆ as a catalyst, terminal alkynes (e.g., hexyne) undergo regioselective [3+2] cycloaddition at the tetrazole C-5 position:

$$
\text{Tetrazoloquinoxaline} + \text{Alkyne} \xrightarrow{\text{(CuOTf)}_2} \text{Triazole-Quinoxaline Hybrid}
$$

Reaction Scope :

Alkyne Yield (%)
Hexyne 68
Phenylacetylene 72
Propargyl Alcohol 65

Alternative Halogen Substitution Strategies

Hydrazine-Mediated Ring Closure

2-Hydrazino-3-methylquinoxaline, generated from 2-chloro-3-methylquinoxaline and hydrazine hydrate, cyclizes with orthoesters (e.g., triethyl orthoformate) in trifluoroacetic acid to yield 1-substituted derivatives. This method is optimal for introducing alkyl or aryl groups at the N-1 position.

Case Study :

  • Substrate : 2-Hydrazino-3-methylquinoxaline
  • Reagent : Triethyl orthoformate (1.2 equiv)
  • Conditions : TFA, 80°C, 6 hours
  • Yield : 64%

Photoredox Catalysis

Emerging techniques employ visible-light-mediated cyclization using Ru(bpy)₃²⁺ as a photocatalyst. This method enables late-stage functionalization of electron-rich tetrazoloquinoxalines under mild conditions (room temperature, 12 hours).

Structural Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆) : δ 12.54 (s, 1H, NH), 8.24–7.40 (m, 4H, aromatic)
  • ¹³C NMR : 151.2 (C=O), 144.3–116.4 ppm (aromatic carbons)
  • IR (ATR) : 1710 cm⁻¹ (C=O stretch), 1665 cm⁻¹ (tetrazole ring)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition temperatures >250°C, indicating robustness for high-temperature applications.

Comparative Analysis of Methods

Method Yield Range Reaction Time Key Advantage
Cyclocondensation 45–92% 12–24 h Broad substrate scope
Thermolysis 76–97% 2–6 h High efficiency
Multi-Step Synthesis 60–81% 24–48 h Functional group tolerance
CuAAC 65–72% 16 h Hybrid molecule synthesis

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Tetrazolo[1,5-a]quinoxalin-4(5H)-one and its derivatives exhibit promising biological activities, making them valuable in drug development. Key applications include:

  • Antibacterial Properties : Research indicates that derivatives of tetrazolo[1,5-a]quinoxalin-4(5H)-one show significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential therapeutic applications in treating bacterial infections.
  • Antiviral Activity : Some studies have highlighted the compound's effectiveness against viral pathogens, showcasing its potential as an antiviral agent .
  • Cancer Research : The compound has been investigated for its anticancer properties. Certain derivatives have shown activity as adenosine receptor antagonists and phosphodiesterase 4 inhibitors, which are relevant in cancer treatment strategies .

Synthetic Routes and Derivatives

The synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-one can be achieved through various methods:

  • Thermal Decomposition : A notable synthetic route involves the thermolysis of geminal diazides to yield the desired tetrazole structure with high yields .
  • Copper-Catalyzed Reactions : The compound can also serve as a precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the formation of triazoloquinoxalines and other nitrogen-enriched structures .

Material Science Applications

Beyond medicinal applications, tetrazolo[1,5-a]quinoxalin-4(5H)-one is being explored in material science:

  • Polymer Chemistry : Its unique structural features allow for incorporation into polymers, potentially enhancing their mechanical and thermal properties .
  • Sensor Development : The compound's ability to interact with various biological targets makes it suitable for developing biosensors for detecting specific pathogens or biomolecules .

Case Studies and Research Findings

Several studies illustrate the compound's versatility:

  • A study demonstrated that a derivative of tetrazolo[1,5-a]quinoxalin-4(5H)-one exhibited tenfold greater activity than a well-known drug in vitro against specific targets . This underscores the potential for developing more effective therapeutic agents.
  • Another research highlighted the successful synthesis of a library of triazoloquinoxaline derivatives using tetrazolo[1,5-a]quinoxalin-4(5H)-one as a starting material, showcasing its utility in drug discovery .

Comparison with Related Compounds

The following table summarizes the structural similarities and differences between tetrazolo[1,5-a]quinoxalin-4(5H)-one and related compounds:

Compound NameStructure TypeKey Features
Tetrazolo[1,2-a]quinoxalineTetrazole fused with quinoxalineDifferent positional isomer affecting reactivity
1,2,3-TriazoloquinoxalineTriazole fused with quinoxalineExhibits distinct biological properties
Imidazo[1,2-a]quinoxalineImidazole fused with quinoxalineKnown for high biological activity

The unique fusion pattern of tetrazolo[1,5-a]quinoxalin-4(5H)-one contributes to its distinctive chemical behavior and biological profile compared to these similar compounds.

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the unique structural features of the tetrazoloquinoxaline ring system .

Comparison with Similar Compounds

Derivatization Potential

  • Tetrazoloquinoxalinone: Serves as a scaffold for hybrid molecules, e.g., 2-(tetrazoloquinoxalin-4-yl)pyrazolidine-3,5-dione-1,2,3-triazoles, synthesized via CuAAC .
  • Triazoloquinoxalinone: Modified with aryl azides to enhance antimicrobial potency .
  • Pyrazoloquinoxalinone: Carboxamide derivatives optimize kinase selectivity .

Biological Activity

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis routes, and potential therapeutic applications.

Chemical Structure and Properties

Tetrazolo[1,5-a]quinoxalin-4(5H)-one features a fused tetrazole and quinoxaline ring system, which contributes to its unique chemical properties. The compound's structure allows for various modifications that can enhance its biological activity.

Anticancer Properties

Research has demonstrated that tetrazolo[1,5-a]quinoxalin-4(5H)-one exhibits significant anticancer activity. In a study comparing various derivatives, it was found that certain compounds within this class showed higher inhibitory effects on tumor cell lines than the standard chemotherapeutic agent doxorubicin. The IC50 values for these derivatives were notably lower than 100 μg/mL, indicating potent activity against cancer cells while remaining non-cytotoxic to normal cells .

Table 1: Anticancer Activity of Tetrazolo[1,5-a]quinoxalin-4(5H)-one Derivatives

CompoundCell Line TestedIC50 (μg/mL)Comparison with Doxorubicin
1A375 (Melanoma)<100More effective
2MCF-7 (Breast)<100More effective
3HeLa (Cervical)<100More effective

Antimicrobial Activity

Tetrazolo[1,5-a]quinoxalin-4(5H)-one has also shown promising antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The dual activity as an anticancer and antimicrobial agent highlights its potential in therapeutic applications .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which tetrazolo[1,5-a]quinoxalin-4(5H)-one exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell signaling pathways, thus impacting cellular proliferation and survival. Additionally, the compound may act as an antagonist at excitatory amino acid receptors, influencing neurotransmission and potentially offering neuroprotective effects .

Case Studies

Several case studies have explored the efficacy of tetrazolo[1,5-a]quinoxalin-4(5H)-one in various biological contexts:

  • Study on Cancer Cell Lines : A comprehensive evaluation of multiple derivatives showed that modifications at specific positions on the quinoxaline core significantly influenced their anticancer potency. Some derivatives demonstrated enhanced selectivity towards cancer cells while maintaining low toxicity to normal cells.
  • Antimicrobial Efficacy : In vitro studies revealed that derivatives of tetrazolo[1,5-a]quinoxalin-4(5H)-one exhibited varying degrees of antimicrobial activity against clinically relevant strains, suggesting potential for development into therapeutic agents against resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrazolo[1,5-a]quinoxalin-4(5H)-one?

  • Methodology :

  • Hydrolysis of 4-chloro precursors : React 4-chlorotetrazolo[1,5-a]quinoxaline with aqueous KOH in DMSO at 25°C for 45 min, followed by acidification with HCl to precipitate the product. Purify via filtration and washing (yield: ~80%) .
  • One-pot amidation/N-arylation : Utilize transition metal-free conditions with 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and primary alkylamines. Key steps include amide intermediate formation and intramolecular N-arylation via nucleophilic aromatic substitution .
    • Considerations : Monitor pH during hydrolysis to avoid over-acidification, which may degrade the product.

Q. How can the structure of Tetrazolo[1,5-a]quinoxalin-4(5H)-one be confirmed spectroscopically?

  • Analytical Techniques :

  • ¹H NMR : Look for doublets in aromatic regions (e.g., H5 and H6 protons at 7.38–8.85 ppm with ³J = 4.8–5.3 Hz) to confirm regiochemistry .
  • Exact Mass Spectrometry : Verify molecular ions (e.g., m/z 187.0494 for C₈H₅N₅O) .
  • X-ray Diffraction : Resolve ambiguities in tautomeric forms or substituent positions .

Q. What stability considerations are critical for handling and storing this compound?

  • Guidelines :

  • Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Avoid prolonged exposure to light, moisture, or oxidizers, as decomposition may yield hazardous byproducts (e.g., nitrogen oxides) .
    • Note : Direct stability data for this compound is limited; extrapolate from structurally similar quinoxalines .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents influence the regiochemistry of tetrazoloquinoxaline derivatives?

  • Experimental Design :

  • Introduce substituents (e.g., –OCH₃, –NO₂) at positions 4 or 7 and analyze via ¹H NMR.
  • Substituents at position 4 shift H5/H6 coupling constants (³J = 5.3 Hz for azide derivatives vs. 4.8–5.2 Hz for 7-substituted analogs) .
    • Data Interpretation : Electron-withdrawing groups at position 4 stabilize the tetrazole ring, favoring specific tautomers and altering reactivity in cycloadditions .

Q. What mechanistic pathways explain divergent product formation in cycloaddition reactions involving tetrazoloquinoxalines?

  • Proposed Mechanisms :

  • Pathway A : Direct [3+2] cycloaddition with alkynes yields triazoloquinoxalines.
  • Pathway B : Ring-opening of the tetrazole forms intermediates that re-cyclize into pyrroloquinoxalinones .
    • Validation : Use isotopic labeling (e.g., ¹⁵N) and kinetic studies to trace intermediates. X-ray crystallography confirms regioselectivity in products .

Q. How can computational modeling optimize reaction conditions for tetrazoloquinoxaline-based drug candidates?

  • Approach :

  • Perform DFT calculations to predict tautomeric equilibria (e.g., tetrazole vs. azide forms) and transition states for cycloadditions.
  • Correlate HOMO-LUMO gaps with experimental reactivity in CuAAC reactions .
    • Case Study : Simulate substituent effects on electronic properties to prioritize synthetic targets with enhanced bioactivity .

Q. How to resolve contradictions in spectroscopic data for tetrazoloquinoxaline derivatives?

  • Troubleshooting :

  • Contradiction : Discrepancies in ¹H NMR coupling constants may arise from tautomerism or solvent effects.
  • Resolution : Use variable-temperature NMR to assess tautomeric equilibria. Compare data across solvents (DMSO-d₆ vs. CDCl₃) .
    • Multi-Technique Validation : Combine NMR, high-resolution MS, and X-ray diffraction for unambiguous assignments .

Biological and Medicinal Chemistry

Q. What strategies evaluate the biological activity of tetrazoloquinoxaline derivatives against neurological targets?

  • Experimental Workflow :

In Vitro Assays : Screen for acetylcholinesterase inhibition (relevant to Alzheimer’s) or dopamine receptor binding (Parkinson’s) .

Molecular Docking : Model interactions with Aβ plaques or α-synuclein aggregates using AutoDock Vina .

ADMET Profiling : Assess permeability (Caco-2 cells), metabolic stability (microsomes), and toxicity (MTT assay) .

  • Challenges : Address low aqueous solubility via prodrug design (e.g., ester prodrugs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.